molecular formula C5H12ClNO B1457269 (S)-(tetrahydrofuran-3-yl)methanamine CAS No. 1048962-84-0

(S)-(tetrahydrofuran-3-yl)methanamine

Cat. No. B1457269
M. Wt: 137.61 g/mol
InChI Key: LZHYUVOFRJAJKS-JEDNCBNOSA-N
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Description

“(S)-(tetrahydrofuran-3-yl)methanamine” is a complex organic compound. It is related to methenamine, an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old . Methenamine may also be used for purposes not listed in this medication guide .


Chemical Reactions Analysis

Amines, such as “(S)-(tetrahydrofuran-3-yl)methanamine”, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . As bases, amines will react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Amines, such as “(S)-(tetrahydrofuran-3-yl)methanamine”, have specific physical properties such as solubility and boiling points . They are known to be weak organic bases . The boiling points of amines depend on the number of hydrogen atoms replaced in the ammonia molecule .

Scientific Research Applications

  • Methenamine in Microbiology and Histology

    • Methenamine, a compound similar to “(S)-(tetrahydrofuran-3-yl)methanamine”, is used in a special staining technique known as Grocott-Gomori’s Methenamine Silver Staining . This technique is used to visualize fungal organisms, specifically those that form characteristic spores known as arthroconidia .
    • The staining technique involves the use of silver and methenamine. The fungal cells are stained with a silver nitrate solution, which is then developed by the addition of methenamine to produce a characteristic black-stained pattern that makes the fungal cells easily visible under a microscope .
    • The importance of this technique lies in its ability to specifically visualize fungal organisms, which can be difficult to see using other staining techniques. It is especially useful in the diagnosis of fungal infections, where the identification of the causative organism is critical for effective treatment .
  • Methenamine in Pharmacology

    • Methenamine is also used in pharmacology as a urinary antiseptic . In an acidic environment, methenamine is converted to ammonia and formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .
    • Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity . This makes it a valuable tool in the treatment of urinary tract infections, especially in cases where antibiotic resistance is a concern .
    • Clinical trials have been conducted to compare the efficacy of methenamine hippurate for prevention of recurrent urinary tract infections with the current standard prophylaxis of daily low dose antibiotics . The results showed a non-statistically significant trend of benefit for methenamine hippurate .

Safety And Hazards

Methenamine, a related compound, may cause serious side effects. These include increased urination, painful urination, blood in your urine, or swelling, shortness of breath . Common side effects may include painful urination, nausea, vomiting, rash, or itching . It’s important to use methenamine only as directed and to tell your doctor if you use other medicines or have other medical conditions or allergies .

Future Directions

Methenamine is being studied as a non-antibiotic solution to the prevention of recurrent urinary tract infections . It’s considered as effective as antibiotics at preventing urinary tract infections . This is particularly important given the increasing global burden of antibiotic resistance .

properties

IUPAC Name

[(3S)-oxolan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(tetrahydrofuran-3-yl)methanamine

CAS RN

1048962-84-0
Record name (3S)-Tetrahydro-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048962-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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